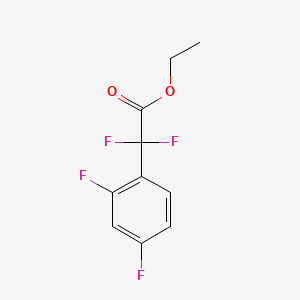

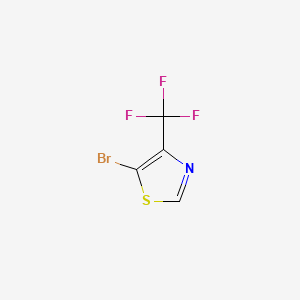

Thiazole, 5-bromo-4-(trifluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

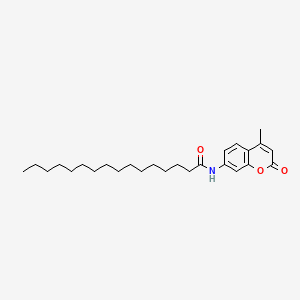

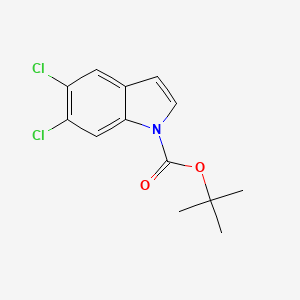

Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . It is a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Thiazole, 5-bromo-4-(trifluoromethyl)- is a derivative of thiazole .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Thiazole, 5-bromo-4-(trifluoromethyl)-, serves as a key component in various chemical reactions and synthetic processes. For instance, South and Van Sant (1991) illustrated the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium, producing a dianion that reacts with various electrophiles, leading to the synthesis of several derivatives including 5-(bromodifluoromethyl)thiazole (South & Van Sant, 1991).

Multicomponent Synthesis

Bao et al. (2016) reported a low-cost, one-pot multicomponent domino synthetic route for 5-(trifluoromethyl)-2-thiazolamine, an important intermediate for various pharmaceuticals and chemicals (Bao et al., 2016).

Photophysical Properties

The study by Murai et al. (2017) on 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, revealed that these thiazoles displayed significant luminescence and absorption properties. The introduction of electron-accepting groups, including the 3,5-bis(trifluoromethyl)phenyl group, resulted in various emission colors in the solid state (Murai et al., 2017).

Antibacterial and Antitubercular Activity

The synthesis of 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives and their evaluation against Mycobacterium tuberculosis H37Rv strain demonstrated moderate to good anti-tubercular activity (Gadad et al., 2004). Similarly, novel thiazole compounds containing ether structures synthesized by Li-ga (2015) showed fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii (Li-ga, 2015).

Material Science and Electronics

In the field of material science, particularly organic electronics, thiazole derivatives have shown potential. Bevk et al. (2013) highlighted the usefulness of thiazolo[5,4-d]thiazole derivatives in semiconductors for plastic electronics due to their electron-deficient nature and high oxidative stability (Bevk et al., 2013).

Safety and Hazards

The safety data sheet for 5-broMo-2-(trifluoroMethyl)thiazole indicates that it is toxic if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Wirkmechanismus

Mode of Action

It is known that many thiazole derivatives participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .

Biochemical Pathways

It’s worth noting that thiazole derivatives are often involved in suzuki–miyaura cross-coupling reactions . These reactions can lead to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways.

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

Trifluoromethylpyridine derivatives, which share some structural similarities with this compound, have been used in the agrochemical and pharmaceutical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)9-1-10-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALORIBDLDJPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole, 5-bromo-4-(trifluoromethyl)- | |

CAS RN |

1211525-16-4 |

Source

|

| Record name | 5-bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)